molecular formula C13H25NO B3890211 N-cyclooctyl-2,2-dimethylpropanamide

N-cyclooctyl-2,2-dimethylpropanamide

Cat. No.: B3890211
M. Wt: 211.34 g/mol
InChI Key: ZKBUQWDSOYGFDW-UHFFFAOYSA-N
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Description

N-Cyclooctyl-2,2-dimethylpropanamide is a tertiary amide derivative characterized by a pivaloyl (2,2-dimethylpropanamide) backbone and a bulky cyclooctyl substituent on the nitrogen atom. The compound’s structure combines high lipophilicity from the cyclooctyl group with steric hindrance from the geminal dimethyl groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-cyclooctyl-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO/c1-13(2,3)12(15)14-11-9-7-5-4-6-8-10-11/h11H,4-10H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBUQWDSOYGFDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1CCCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-2,2-dimethylpropanamide typically involves the reaction of cyclooctylamine with 2,2-dimethylpropanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

    Cyclooctylamine: is dissolved in an inert solvent such as dichloromethane.

    2,2-Dimethylpropanoyl chloride: is added dropwise to the solution while maintaining the temperature at 0-5°C.

  • The reaction mixture is stirred for several hours at room temperature.
  • The product is then isolated by extraction and purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-cyclooctyl-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving amide bond formation and hydrolysis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclooctyl-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclooctyl group provides hydrophobic interactions, which can affect the compound’s solubility and binding affinity.

Comparison with Similar Compounds

The following analysis focuses on structurally related 2,2-dimethylpropanamide derivatives, emphasizing differences in substituents, synthesis efficiency, biological activity, and physicochemical properties.

Key Observations:
  • Synthesis Efficiency : The N-benzyl derivative (79% yield) demonstrates superior synthesis efficiency compared to the N-cyclopropyl analogue (6.5%), likely due to steric challenges in cyclopropane-based reactions .
  • Biological Activity : The introduction of a 4-chlorophenyl and hydroxy group (as in N-benzyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamide) correlates with antiproliferative effects, suggesting enhanced interaction with biological targets like histone deacetylases (HDACs) .
  • Hydrogen Bonding: The hydroxyethyl substituent introduces hydrogen-bonding capacity, which may enhance solubility and pharmacokinetics .

Structural and Conformational Analysis

  • Cyclooctyl vs. Cyclopropyl : The cyclooctyl group’s flexibility allows conformational adaptability in binding pockets, whereas the rigid cyclopropyl ring may restrict orientation .
  • Aromatic vs. Aliphatic Substituents : Benzyl groups (aromatic) enable π-π stacking interactions, beneficial for target binding, while aliphatic substituents (e.g., hydroxyethyl) prioritize solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cyclooctyl-2,2-dimethylpropanamide
Reactant of Route 2
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